1-Chloro-4-(cyclopropylmethyl)benzene
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Overview
Description
1-Chloro-4-(cyclopropylmethyl)benzene is an organic compound with the molecular formula C10H11Cl It consists of a benzene ring substituted with a chlorine atom and a cyclopropylmethyl group
Preparation Methods
The synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethyl magnesium bromide in the presence of a suitable catalyst. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The choice of solvents, catalysts, and purification techniques can significantly impact the overall process.
Chemical Reactions Analysis
1-Chloro-4-(cyclopropylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form cyclopropylmethylbenzene using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-(cyclopropylmethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.
Material Science: It is utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(cyclopropylmethyl)benzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. This process often involves the formation of a Meisenheimer complex as an intermediate .
In oxidation reactions, the cyclopropylmethyl group undergoes oxidative cleavage, leading to the formation of carboxylic acids or ketones. The specific pathways and intermediates depend on the oxidizing agent and reaction conditions .
Comparison with Similar Compounds
1-Chloro-4-(cyclopropylmethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-methylbenzene: This compound lacks the cyclopropylmethyl group, resulting in different chemical reactivity and applications.
1-Chloro-4-(chlorophenylmethyl)benzene:
Cyclopropylbenzene: This compound lacks the chlorine atom, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in its combination of a chlorine atom and a cyclopropylmethyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H11Cl |
---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-chloro-4-(cyclopropylmethyl)benzene |
InChI |
InChI=1S/C10H11Cl/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2 |
InChI Key |
CNTWZGRJFKLPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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